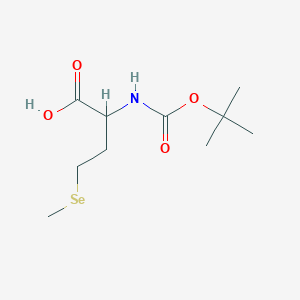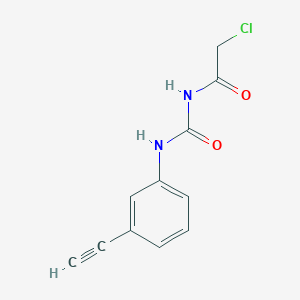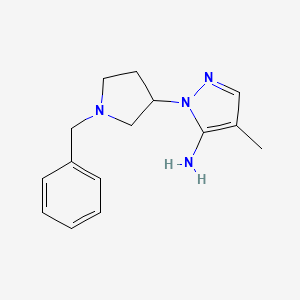
Boc-DL-selenomethionine
Overview
Description
Boc-DL-selenomethionine is a derivative of selenomethionine, an amino acid that contains selenium instead of sulfur. The Boc (tert-butyloxycarbonyl) group is a protective group used in organic synthesis to protect the amino group of amino acids during chemical reactions. Selenomethionine is known for its antioxidant properties and is used in various scientific research applications, including studies on aging, cancer, and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-selenomethionine typically involves the protection of the amino group of selenomethionine with a Boc group. This can be achieved by reacting selenomethionine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, and may include additional steps such as crystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Boc-DL-selenomethionine can undergo various chemical reactions, including:
Oxidation: The selenium atom in selenomethionine can be oxidized to form selenoxide or selenone.
Reduction: Selenomethionine can be reduced to form selenol.
Substitution: The Boc group can be removed under acidic conditions to yield free selenomethionine
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize selenomethionine.
Reduction: Reducing agents such as sodium borohydride can be used for reduction reactions.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc group
Major Products Formed
Oxidation: Selenoxide, selenone.
Reduction: Selenol.
Substitution: Free selenomethionine
Scientific Research Applications
Boc-DL-selenomethionine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of selenium-containing compounds.
Biology: Studied for its role in redox biology and as a source of selenium in biological systems.
Medicine: Investigated for its potential therapeutic effects in cancer treatment and as an antioxidant.
Industry: Used in the production of selenomethionine-labeled proteins for structural biology studies
Mechanism of Action
Boc-DL-selenomethionine exerts its effects primarily through its antioxidant properties. The selenium atom in selenomethionine can react with reactive oxygen species (ROS) to neutralize them, thereby protecting cells from oxidative damage. Additionally, selenomethionine can be incorporated into proteins, replacing methionine, and forming selenoproteins that have unique redox properties .
Comparison with Similar Compounds
Similar Compounds
Methionine: The sulfur analog of selenomethionine, commonly found in proteins.
Se-methylselenocysteine: A naturally occurring selenium compound found in certain plants
Uniqueness
Boc-DL-selenomethionine is unique due to the presence of the Boc protective group, which allows for selective reactions and modifications. This makes it a valuable tool in synthetic chemistry and protein engineering. Additionally, the selenium atom provides distinct redox properties that are not present in its sulfur analog, methionine .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDWZRHRGRTJOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B1521706.png)


![3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide](/img/structure/B1521709.png)



![[4-(1-Methoxyethyl)phenyl]boronic acid](/img/structure/B1521717.png)


![4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1521724.png)
